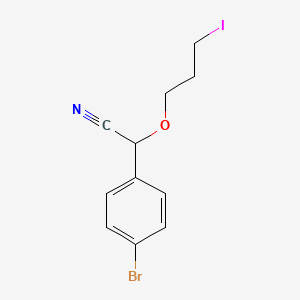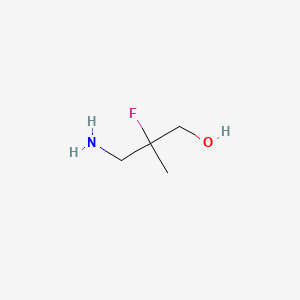
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
Reduction: ®-1-(4-(Trifluoromethoxy)phenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to investigate the effects of trifluoromethoxy-substituted compounds on biological systems.
Chemical Synthesis:
作用机制
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cellular metabolism, inflammation, and other physiological processes.
相似化合物的比较
Similar Compounds
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-(Trifluoromethoxy)phenyl)ethanol: A structurally similar compound with a shorter carbon chain.
4-(Trifluoromethoxy)benzyl alcohol: Another related compound with a benzyl alcohol moiety.
Uniqueness
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC 名称 |
(2R)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
InChI 键 |
UUMVFMQXWKHFEJ-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CC1=CC=C(C=C1)OC(F)(F)F)O |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


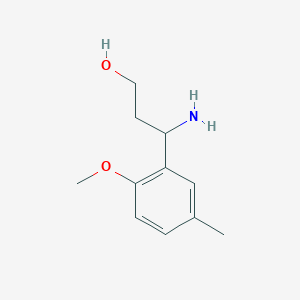
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

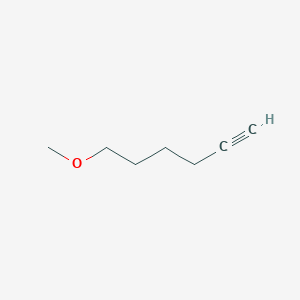

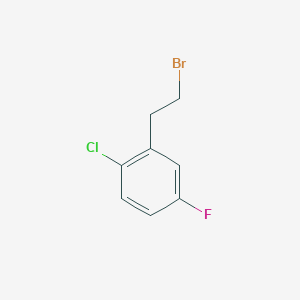
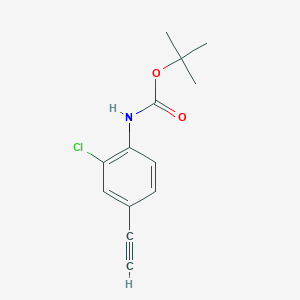


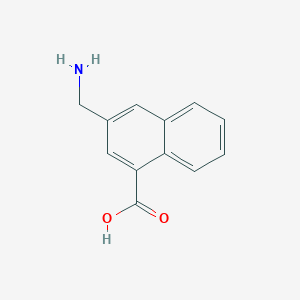
aminehydrochloride](/img/structure/B15322408.png)
